molecular formula C10H18O3 B3241504 trans-3-Hydroxydec-4-enoc acid CAS No. 146935-43-5

trans-3-Hydroxydec-4-enoc acid

Cat. No.: B3241504
CAS No.: 146935-43-5
M. Wt: 186.25 g/mol
InChI Key: APGOOJDUIKWRAT-VOTSOKGWSA-N
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Description

trans-3-Hydroxydec-4-enoc acid: is an organic compound with the molecular formula C10H18O3. It is a useful research chemical known for its unique structure, which includes a hydroxyl group and a double bond in its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Hydroxydec-4-enoc acid typically involves the use of specific reagents and catalysts to achieve the desired structure. One common method includes the use of a Grignard reagent, which reacts with an appropriate aldehyde or ketone to form the hydroxyl group at the desired position. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation or oxidation processes. These methods are optimized for higher yields and purity, making the compound suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: trans-3-Hydroxydec-4-enoc acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the double bond.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of halogenated compounds.

Scientific Research Applications

Chemistry: trans-3-Hydroxydec-4-enoc acid is used as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, which can be used in various chemical reactions and studies .

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It can be used to investigate the role of hydroxyl and double bond functionalities in biological systems .

Medicine: The compound’s potential medicinal properties are explored in drug development. Its structure may be modified to create new pharmaceuticals with specific therapeutic effects .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of trans-3-Hydroxydec-4-enoc acid involves its interaction with specific molecular targets. The hydroxyl group and double bond in its structure allow it to participate in various biochemical pathways. These interactions can lead to changes in cellular functions, making it a useful compound for studying molecular mechanisms .

Comparison with Similar Compounds

    3-Hydroxydecanoic acid: Similar structure but lacks the double bond.

    4-Hydroxydecanoic acid: Hydroxyl group at a different position.

    3-Hydroxy-4-decenoic acid: Similar structure but with different stereochemistry.

Uniqueness: trans-3-Hydroxydec-4-enoc acid is unique due to the specific positioning of its hydroxyl group and double bond. This configuration provides distinct chemical properties and reactivity, making it valuable for various applications.

Properties

IUPAC Name

(E)-3-hydroxydec-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h6-7,9,11H,2-5,8H2,1H3,(H,12,13)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGOOJDUIKWRAT-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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